

# Introduction to the Infrared Spectroscopy of Alkanes

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## Compound of Interest

Compound Name: 2,5-Dimethylhexane

Cat. No.: B165582

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Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. For alkanes such as **2,5-dimethylhexane**, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While C-C bond vibrations are typically weak and found in the fingerprint region, the C-H vibrations are prominent and provide significant structural information.<sup>[1][2][3][4]</sup>

The spectrum of **2,5-dimethylhexane** is distinguished by features indicative of its branched structure, specifically the presence of methyl (-CH<sub>3</sub>), methylene (-CH<sub>2</sub>-), and methine (-CH-) groups. The presence of isopropyl groups at both ends of the hexane chain results in characteristic splitting of the methyl bending vibrations.

## Experimental Protocol: Acquiring the IR Spectrum

A high-quality Fourier Transform Infrared (FTIR) spectrum of **2,5-dimethylhexane**, a liquid at room temperature, can be obtained using the following protocol.

Instrumentation:

- Fourier Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal, or alternatively, salt plates (NaCl or KBr) for a neat liquid sample.

- Sample vial containing high-purity **2,5-dimethylhexane**.
- Dropper or pipette.
- Solvent (e.g., isopropanol or acetone) for cleaning.

Methodology (using ATR-FTIR):

- Background Spectrum:
  - Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.
  - Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO<sub>2</sub> and water vapor).[5]
- Sample Application:
  - Place a single drop of **2,5-dimethylhexane** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]
- Spectrum Acquisition:
  - Acquire the IR spectrum of the sample. A typical spectral range for organic compounds is 4000 cm<sup>-1</sup> to 400 cm<sup>-1</sup>. [5]
  - To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added. [5]
- Data Processing and Cleaning:
  - After data acquisition, process the spectrum as needed (e.g., baseline correction).
  - Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

## Quantitative Data: IR Absorption Bands of 2,5-Dimethylhexane

The following table summarizes the principal absorption bands in the infrared spectrum of **2,5-dimethylhexane**, with data compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

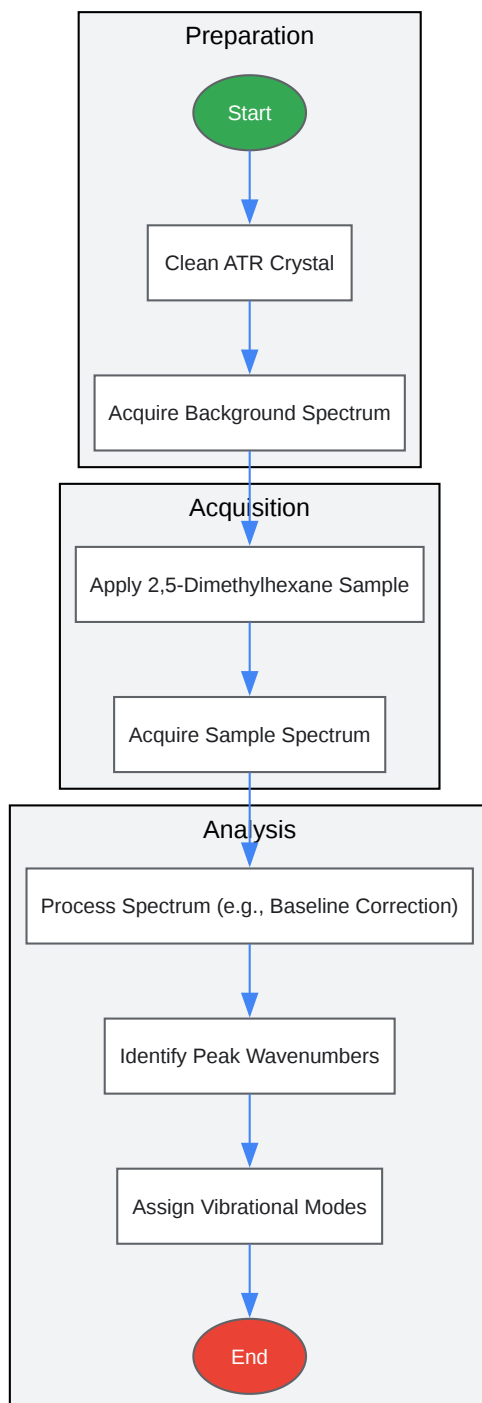
Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
2965 - 2950	Strong	C-H Asymmetric Stretching (in -CH <sub>3</sub> groups)
2930 - 2915	Strong	C-H Asymmetric Stretching (in -CH <sub>2</sub> - groups)
2875 - 2865	Medium	C-H Symmetric Stretching (in -CH <sub>3</sub> groups)
2855 - 2845	Medium	C-H Symmetric Stretching (in -CH <sub>2</sub> - groups)
~2870	Weak	C-H Stretching (in -CH- groups)
1470 - 1450	Medium	C-H Asymmetric Bending (in -CH <sub>3</sub> groups) & Scissoring (in -CH <sub>2</sub> - groups)
~1385 & ~1370	Medium	C-H Symmetric Bending (gem-dimethyl split, isopropyl group)
~1170	Weak	C-C Stretching / Skeletal Vibrations
725 - 720	Weak	-(CH <sub>2</sub> ) <sub>n</sub> - Rocking (for n ≥ 4, may be weak or absent in this shorter chain)

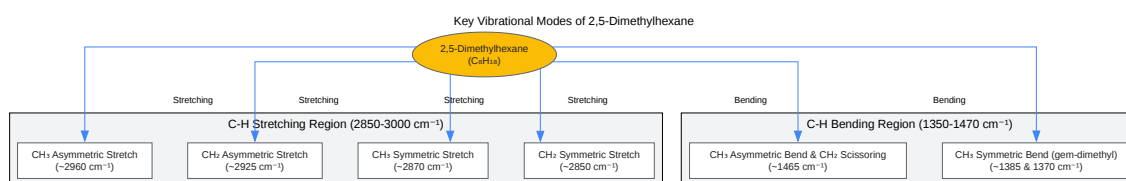
Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions (e.g., gas phase vs. neat liquid).

## Visualization of Methodologies and Molecular Vibrations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for IR analysis and the key vibrational modes of **2,5-dimethylhexane**.

## Experimental Workflow for FTIR Analysis of 2,5-Dimethylhexane

[Click to download full resolution via product page](#)Caption: Workflow for FTIR analysis of **2,5-dimethylhexane**.



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Caption: Key vibrational modes of **2,5-dimethylhexane**.

## Interpretation of the Spectrum

The IR spectrum of **2,5-dimethylhexane** is dominated by strong, sharp peaks in the 3000-2850  $cm^{-1}$  region, which are characteristic of C-H stretching vibrations in saturated hydrocarbons.[1][7] The bands above 2900  $cm^{-1}$  are typically due to asymmetric stretches, while those below are symmetric. The region between 1470  $cm^{-1}$  and 1350  $cm^{-1}$  corresponds to C-H bending vibrations. A key feature for **2,5-dimethylhexane** is the presence of a doublet around 1385  $cm^{-1}$  and 1370  $cm^{-1}$ , which is characteristic of the symmetric bending of the methyl groups in an isopropyl or gem-dimethyl structure. The weaker absorptions in the fingerprint region (below 1300  $cm^{-1}$ ) are due to more complex vibrations, including C-C stretching and rocking motions, and are unique to the specific molecular structure.[1] The absence of significant peaks in other regions, such as those for O-H, N-H, or C=O bonds, confirms the identity of the compound as a pure alkane.

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